molecular formula C16H20N2O2 B2379595 N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1252071-45-6

N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No. B2379595
CAS RN: 1252071-45-6
M. Wt: 272.348
InChI Key: VFJQYWCLPIIQOZ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as MP-PCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-PCA is a piperidine derivative that acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).

Mechanism of Action

N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide acts as a competitive inhibitor of PARP by binding to its catalytic domain. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition by this compound can lead to the accumulation of DNA damage and cell death in cancer cells. This compound also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Inhibition of PARP by this compound leads to the accumulation of DNA damage and cell death in cancer cells. This compound also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. This compound also has good bioavailability and can easily cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative disorders. However, this compound has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has significant potential for therapeutic applications in various diseases, and future research should focus on its development as a clinical drug candidate. One potential direction is to investigate the combination of this compound with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to understand the long-term effects of this compound on DNA repair and the potential for the development of resistance. Finally, research should focus on developing new formulations of this compound to improve its solubility and bioavailability.
Conclusion
This compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its inhibition of PARP has significant implications for the treatment of cancer, neurodegenerative disorders, and inflammation. This compound has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition, but also has some limitations, including low solubility in water. Future research should focus on the development of this compound as a clinical drug candidate and investigate its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction between 2-methoxyphenylacetonitrile and propargylamine in the presence of a palladium catalyst. The product is then treated with hydrochloric acid and converted to the corresponding carboxamide using 1,1'-carbonyldiimidazole. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-(2-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition by this compound can lead to the accumulation of DNA damage and cell death in cancer cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Parkinson's and Alzheimer's diseases. Additionally, this compound has anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease.

properties

IUPAC Name

N-(2-methoxyphenyl)-1-prop-2-ynylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-11-18-12-7-6-9-14(18)16(19)17-13-8-4-5-10-15(13)20-2/h1,4-5,8,10,14H,6-7,9,11-12H2,2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJQYWCLPIIQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCCN2CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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